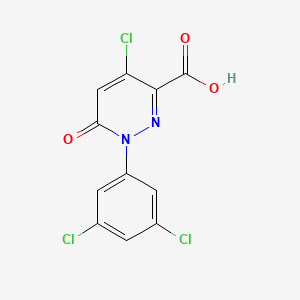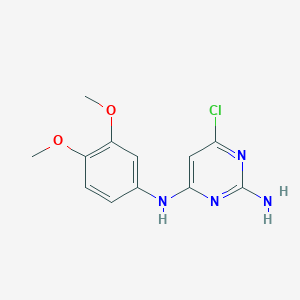
4-Chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid
Overview
Description
4-Chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid (CDPA) is a synthetic compound that has been widely studied for its potential applications in both medicinal and industrial fields. It is a derivative of the pyridazine family of compounds, and is characterized by its high solubility in water and its low toxicity. CDPA has been used in a variety of scientific research and applications, including drug delivery, catalysis, and enzyme inhibition.
Scientific Research Applications
Synthesis of New Heterocyclic Compounds
4-Chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid has been utilized in synthesizing new heterocyclic compounds with potential biological activity. For instance, Sayed et al. (2003) explored reactions that led to the creation of compounds with antimicrobial and antifungal activities. This showcases the compound's utility in developing new bioactive molecules (Sayed et al., 2003).
Development of Hybridizing Agents for Wheat
The compound has been used in the synthesis of new pyridazine type hybridizing agents for wheat, as researched by Zeng-yan (2011). This application signifies its potential in agricultural chemistry, particularly in enhancing crop production (Geng Zeng-yan, 2011).
Anti-Inflammatory and Antimicrobial Effects
Research by Lokeshwari et al. (2017) indicated that derivatives of this compound, specifically 2-pyrazoline analogues, showed significant anti-inflammatory effects mediated by the inhibition of phospholipase A2. These findings could contribute to the development of new nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).
Anticoccidial Activity
The compound has also been investigated for its anticoccidial activity. Imai et al. (1981) synthesized derivatives of 1,6-dihydro-6-oxo-2-pyrazinecarboxylic acid, related to 4-Chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid, and found marked anticoccidial activity in chickens, highlighting its potential use in veterinary medicine (Imai et al., 1981).
Antibacterial Properties
Butler et al. (1987) studied a series of cyclic imides related to this compound and found that they possessed the ability to reverse electroconvulsive shock-induced amnesia in mice. This research opens up possibilities for its use in treating memory-related disorders (Butler et al., 1987).
properties
IUPAC Name |
4-chloro-1-(3,5-dichlorophenyl)-6-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3N2O3/c12-5-1-6(13)3-7(2-5)16-9(17)4-8(14)10(15-16)11(18)19/h1-4H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFFOIVCCKKLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C(=O)C=C(C(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3036187.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3036188.png)
![2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole](/img/structure/B3036189.png)
![(E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine](/img/structure/B3036190.png)
![2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3036191.png)



![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B3036201.png)
![1-[5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone](/img/structure/B3036202.png)
![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3036203.png)
![2-(4-chlorophenoxy)-N-[(dimethylamino)methylene]-4-methoxynicotinamide](/img/structure/B3036204.png)
![2-[4-(4-Chlorophenyl)piperazino]-4-methoxynicotinonitrile](/img/structure/B3036206.png)
![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone](/img/structure/B3036208.png)